Neoarsphenamine

Beschreibung

Eigenschaften

CAS-Nummer |

457-60-3 |

|---|---|

Molekularformel |

C13H13As2N2NaO4S |

Molekulargewicht |

466.15 g/mol |

IUPAC-Name |

sodium 2-amino-4-[4-hydroxy-3-(sulfenatooxymethylamino)phenyl]arsanylidenearsanylphenol |

InChI |

InChI=1S/C13H14As2N2O4S.Na/c16-10-5-8(1-3-12(10)18)14-15-9-2-4-13(19)11(6-9)17-7-21-22-20;/h1-6,17-20H,7,16H2;/q;+1/p-1 |

InChI-Schlüssel |

CXFGBOZIEIIEIH-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)NCS(=O)[O-])N)O.[Na+] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

457-60-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Arsevan Collunovar Neoarsenobenzol neoarsphenamine Neosalvarsan Novarsan Novarsenobenzene Novarsenobillon sodium p,p'-dihydroxy-m,m'-diaminoarsenobenzene-N-monomethanol sulfoxylate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Genesis of a "Magic Bullet": Paul Ehrlich's Development of Neoarsphenamine

A Technical Examination of the Discovery, Optimization, and Experimental Basis of the First Synthetic Chemotherapeutic Agent

Introduction

In the early 20th century, the landscape of medicine was irrevocably changed by the pioneering work of German scientist Paul Ehrlich. His relentless pursuit of a "magic bullet" (or Zauberkugel)—a compound that could selectively target and destroy pathogenic microbes without harming the host—laid the foundation for modern chemotherapy.[1][2] This endeavor culminated in the discovery of Salvarsan (Arsphenamine) and its more soluble, less toxic successor, Neoarsphenamine, the first effective treatments for the devastating scourge of syphilis.[3] This guide provides a technical overview of the discovery and development of this compound, detailing the experimental methodologies, comparative data, and the logical framework that guided Ehrlich's revolutionary research.

At the turn of the century, treatments for infectious diseases were limited and often highly toxic, with mercury-based compounds being the standard, albeit dangerous, therapy for syphilis.[4] Ehrlich, whose early work focused on the selective staining of cells and tissues with aniline (B41778) dyes, hypothesized that chemicals could be designed to have a specific affinity for microbial cells, much like dyes bind to particular cellular structures.[5][6][7] This concept of selective toxicity became the central tenet of his research.[1]

From Atoxyl to Salvarsan: The Path to Compound 606

Ehrlich's journey into chemotherapy began with the investigation of existing compounds. His attention was drawn to Atoxyl, an arsenic-based compound that showed some efficacy against trypanosomes, the protozoa responsible for sleeping sickness.[5][8] However, Atoxyl was highly toxic, particularly to the optic nerve.[8] Believing its structure could be modified to enhance its therapeutic properties while reducing its toxicity, Ehrlich and his team, including chemist Alfred Bertheim and bacteriologist Sahachiro Hata, embarked on a systematic synthesis and screening program.[4][7][9]

This systematic approach was revolutionary, forming the basis of modern drug development.[10][11] Hundreds of arsenic compounds were synthesized and meticulously tested. In 1909, this exhaustive search led to the 606th compound in the series: Arsphenamine (B1667614).[5][2] Initially overlooked, Sahachiro Hata re-tested compound 606 and discovered its potent activity against the recently identified causative agent of syphilis, the spirochete Treponema pallidum.[5][11] Marketed under the trade name Salvarsan in 1910, it was hailed as a miraculous cure.[2][8]

The Advent of this compound: Optimizing the "Magic Bullet"

Despite its efficacy, Salvarsan had significant drawbacks. It was chemically unstable, oxidizing readily in air to form more toxic substances.[4][12] Furthermore, its administration was a complex and painful procedure. The compound was not readily soluble in water and had to be dissolved immediately before use in a multi-step process to form a solution suitable for intravenous injection.[13]

Recognizing these limitations, Ehrlich's team continued their work to develop a superior alternative. This led to the synthesis of compound 914, this compound, which was introduced in 1912.[2][10] this compound was derived from Arsphenamine through a chemical reaction with sodium formaldehyde (B43269) sulfoxylate (B1233899).[14] This modification resulted in a compound that was readily soluble in water, forming a neutral solution that was significantly easier and safer to administer.[15][12] While it contained less arsenic than its predecessor, it demonstrated comparable therapeutic activity.[4][12]

Quantitative Analysis: A Comparative Overview

The development of this compound represented a significant improvement in the trade-off between efficacy and toxicity, a concept Ehrlich quantified with the "chemotherapeutic index." The following table summarizes the key quantitative differences between Arsphenamine (Salvarsan) and this compound.

| Property | Arsphenamine (Salvarsan, 606) | This compound (Neosalvarsan, 914) | Reference |

| Chemical Formula | C12H12As2N2O2·2HCl | C13H13As2N2NaO4S | [10], |

| Arsenic Content | ~31% | ~19% | [4],[12] |

| Solubility in Water | Poorly soluble; required alkalization | Readily soluble | [13],[12] |

| Toxicity | Higher | Lower | [2], |

| Ease of Administration | Difficult; required complex preparation | Simple; direct dissolution in water | [4], |

| Stability | Unstable in air (oxidizes) | More stable, but still required careful handling | [4],[14] |

Experimental Protocols

Ehrlich's success was underpinned by rigorous and systematic experimental protocols. The key methodologies are outlined below.

Synthesis of this compound (Compound 914)

The conversion of Arsphenamine to this compound was a critical step in improving the drug's clinical utility.

-

Objective: To create a water-soluble, less toxic derivative of Arsphenamine.

-

Starting Material: Arsphenamine (dihydrochloride salt).

-

Reagent: Sodium formaldehyde sulfoxylate.

-

Procedure:

-

Arsphenamine dihydrochloride (B599025) is dissolved in a suitable solvent.

-

The solution is carefully treated with sodium formaldehyde sulfoxylate.

-

A condensation reaction occurs, where the sodium formaldehyde sulfoxylate group attaches to one of the amino groups of the Arsphenamine molecule.

-

The resulting product, this compound, is then precipitated, purified, and dried under vacuum to prevent oxidation.[14]

-

-

Outcome: A yellow, powdered solid that is readily soluble in water, yielding a solution with a neutral pH suitable for injection.[4]

In Vivo Efficacy and Toxicity Testing

A crucial component of Ehrlich's research was the use of animal models to systematically evaluate the therapeutic and toxic effects of his synthesized compounds.[11]

-

Animal Models:

-

Efficacy Protocol (Rabbit Syphilis Model):

-

Rabbits were infected with virulent strains of Treponema pallidum to induce syphilitic lesions.[11]

-

Once the infection was established, the test compound (e.g., Arsphenamine or this compound) was administered, typically intravenously.[5][14]

-

The therapeutic effect was monitored by observing the healing of lesions and by examining tissue samples under a microscope to confirm the absence of spirochetes.[5] Doses of 15 mg/kg were shown to be effective in clearing the infection in rabbit models.[14]

-

-

Toxicity Protocol:

-

Healthy animals (mice or rabbits) were administered incrementally increasing doses of the test compound.[14]

-

The animals were monitored for signs of acute toxicity, such as organ damage (e.g., liver dysfunction) and mortality.[14]

-

This data was used to establish the maximum tolerated dose and the lethal dose, which were essential for calculating the chemotherapeutic index (the ratio of the toxic dose to the therapeutic dose).

-

Visualizing the Discovery Process

The logical progression of Ehrlich's work, from initial concept to the development of this compound, can be visualized as a structured workflow. Similarly, the chemical transformation from the parent compound to its improved derivative can be illustrated.

Caption: Logical workflow of Paul Ehrlich's "Magic Bullet" concept leading to this compound.

Caption: Chemical synthesis pathway from Arsphenamine to this compound.

Conclusion

The discovery and development of this compound by Paul Ehrlich and his team represent a landmark achievement in the history of medicine. It was not merely the creation of a new drug, but the validation of a new paradigm: that chemical agents could be systematically designed and optimized to combat infectious diseases. The principles of systematic screening, lead optimization, and the use of animal models for efficacy and toxicity testing, all pioneered by Ehrlich, remain the cornerstones of modern drug development.[15] this compound provided a tangible "magic bullet" that saved countless lives from syphilis and paved the way for the antibiotic revolution that would follow.[17][18]

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Magic bullet (medicine) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jameslindlibrary.org [jameslindlibrary.org]

- 5. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]

- 6. kinampark.com [kinampark.com]

- 7. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 8. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 9. Antibiotic - Wikipedia [en.wikipedia.org]

- 10. The Contributions of Paul Ehrlich to Pharmacology: A Tribute on the Occasion of the Centenary of His Nobel Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paul Ehrlich (1854-1915) and His Contributions to the Foundation and Birth of Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Magic Bullets in Medicine: Rethinking the Approach [clarivate.com]

- 14. This compound Research Chemical|For Research [benchchem.com]

- 15. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Significance of Neosalvarsan in Chemotherapy: A Technical Guide

Introduction

Neosalvarsan, an organoarsenic compound developed in 1912 by Paul Ehrlich and his team, represents a pivotal moment in the history of medicine and the dawn of modern chemotherapy. As a successor to the groundbreaking but toxic Salvarsan, Neosalvarsan offered a safer and more effective treatment for syphilis, a devastating infectious disease of the era. This technical guide provides an in-depth exploration of the historical significance of Neosalvarsan, detailing its development, mechanism of action, clinical application, and eventual succession. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of this pioneering therapeutic agent.

The Dawn of Chemotherapy: Ehrlich's "Magic Bullet"

The development of Neosalvarsan is intrinsically linked to Paul Ehrlich's revolutionary concept of the "magic bullet" (Zauberkugel). Ehrlich envisioned a chemical compound that could selectively target and destroy pathogenic microbes without harming the host's cells.[1][2][3] This concept laid the foundation for systematic drug discovery, moving away from serendipitous findings to a targeted, rational approach.[4]

Ehrlich's early work with dyes, observing their selective staining of different tissues and microorganisms, fueled his hypothesis that chemicals could be designed to bind to specific receptors on pathogens.[3] This led to the systematic synthesis and screening of hundreds of compounds, a novel approach that is the basis of modern pharmaceutical research.[4]

From Salvarsan to Neosalvarsan: A Tale of Two Compounds

The first tangible success of Ehrlich's "magic bullet" concept was Salvarsan (arsphenamine), also known as compound 606.[4] Discovered in 1909 by Ehrlich and his colleague Sahachiro Hata, Salvarsan was the first effective treatment for syphilis, caused by the spirochete Treponema pallidum.[5] However, Salvarsan had significant drawbacks: it was difficult to dissolve in water, required a complex and careful administration procedure, and exhibited considerable toxicity.[6][7]

Recognizing these limitations, Ehrlich's laboratory continued its systematic chemical modification approach, leading to the development of Neosalvarsan (neoarsphenamine), or compound 914, in 1912.[8][9] Neosalvarsan, a derivative of Salvarsan, was synthesized through the condensation of arsphenamine (B1667614) with sodium formaldehyde (B43269) sulfoxylate (B1233899).[3] This modification resulted in a compound that was readily soluble in water and could be administered more easily, significantly reducing the risk of administration errors and local tissue damage.[3][4]

Quantitative Comparison of Salvarsan and Neosalvarsan

While historical records frequently emphasize the improved properties of Neosalvarsan, precise quantitative data from comparative studies of the era are scarce in modern databases. The following table summarizes the key qualitative and semi-quantitative differences based on available literature.

| Property | Salvarsan (Arsphenamine) | Neosalvarsan (this compound) | Reference(s) |

| Chemical Name | 3,3'-diamino-4,4'-dihydroxyarsenobenzene dihydrochloride | Sodium 3,3'-diamino-4,4'-dihydroxyarsenobenzene-N-formaldehydesulfoxylate | [10] |

| Compound Number | 606 | 914 | [8][9] |

| Water Solubility | Poor; required alkalinization before injection. | Readily soluble in water. | [3][6] |

| Toxicity | Higher toxicity. | Lower toxicity; tolerated at higher doses. | [3] |

| Administration | Complex intravenous infusion of a large volume. | Simpler intravenous injection of a smaller volume. | [4][6] |

| Clinical Efficacy | Highly effective against Treponema pallidum. | Slightly less active than Salvarsan but clinically effective. | [6] |

Experimental Protocols of the Era

The development and evaluation of Neosalvarsan relied on pioneering experimental methodologies for the time. While detailed, modern-style protocols are not available in the historical literature, the principles of these experiments can be reconstructed.

Synthesis of Neosalvarsan

The synthesis of Neosalvarsan involved the chemical modification of Salvarsan (arsphenamine).

General Procedure: Neosalvarsan was prepared by treating arsphenamine with sodium formaldehyde sulfoxylate. This reaction introduced a sulfoxylate group onto one of the amino groups of the arsphenamine molecule, rendering the compound water-soluble. The resulting product was a yellow, dry powder that was stable when stored in sealed ampoules under an inert atmosphere to prevent oxidation.[3][4]

In Vivo Efficacy and Toxicity Testing: The Rabbit Syphilis Model

The primary model for testing the efficacy of antisyphilitic compounds was the rabbit.[11] Rabbits are susceptible to infection with Treponema pallidum, developing chancres similar to those seen in human primary syphilis.[12]

Ehrlich-Hata Experimental Workflow:

-

Inoculation: Healthy rabbits were inoculated with Treponema pallidum, typically in the testes or on the scrotum, leading to the development of syphilitic lesions.[4][13]

-

Compound Administration: A series of synthesized arsenical compounds, including Neosalvarsan, were administered to the infected rabbits, usually intravenously. Different dosages were tested to determine both efficacy and toxicity.[2]

-

Observation: The animals were observed for the resolution of syphilitic lesions and for any signs of toxicity. The disappearance of spirochetes from the lesions was a key indicator of efficacy.[2]

-

Toxicity Assessment: The lethal dose (LD50) or the maximum tolerated dose was determined to assess the compound's safety profile.[3]

Mechanism of Action

Neosalvarsan, like Salvarsan, is a prodrug that is metabolized in the body to its active, trivalent arsenic form.[3][10] The precise molecular targets within Treponema pallidum are not fully elucidated, even today.[1] However, the general mechanism of action of arsenicals is understood to involve the inhibition of essential enzymes.

Trivalent arsenic has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine, which is a critical component of many proteins, including enzymes.[3][14] By binding to these sulfhydryl groups, the active form of Neosalvarsan is thought to disrupt the function of key enzymes involved in the metabolism and survival of Treponema pallidum, ultimately leading to the death of the spirochete. The bacterium has a minimal metabolic activity and lacks a tricarboxylic acid cycle and oxidative phosphorylation, making its glycolytic pathway a potential target.[15]

Clinical Application and Impact

Neosalvarsan was administered intravenously, and its improved solubility made it significantly easier and safer to use than Salvarsan.[4] It became the standard treatment for syphilis for several decades.

Dosage and Administration

Typical doses of Neosalvarsan ranged from 0.15 to 0.9 grams, dissolved in sterile water and administered intravenously. The injections were typically given at weekly intervals for a course of several weeks.

Clinical Efficacy

Clinical studies of the era demonstrated high cure rates for primary and secondary syphilis with Neosalvarsan treatment.[16] The rapid disappearance of spirochetes from lesions and the resolution of clinical symptoms were hallmarks of its efficacy.

Adverse Effects

Decline and Legacy

The reign of Neosalvarsan as the primary treatment for syphilis came to an end with the advent of penicillin in the 1940s.[18] Penicillin proved to be significantly more effective and possessed a much wider safety margin, leading to the rapid decline in the use of arsenical chemotherapy for syphilis.

Despite its replacement, the historical significance of Neosalvarsan is immense. Its development:

-

Validated the concept of chemotherapy: It demonstrated that synthetic chemicals could be designed to effectively treat infectious diseases.

-

Pioneered systematic drug discovery: The methodical approach of synthesis and screening employed by Ehrlich's team became a cornerstone of modern pharmaceutical research and development.

-

Saved countless lives: For decades, Neosalvarsan was the most effective weapon against a devastating and widespread disease.

Neosalvarsan stands as a landmark achievement in the history of medicine. While no longer in clinical use, its story is a testament to the power of rational, systematic scientific inquiry. The principles established during the development of Neosalvarsan continue to guide drug discovery efforts today, and its legacy as one of the first "magic bullets" remains a powerful symbol of the ongoing quest for targeted and effective therapies.

References

- 1. Cas 457-60-3,this compound | lookchem [lookchem.com]

- 2. gla.ac.uk [gla.ac.uk]

- 3. This compound Research Chemical|For Research [benchchem.com]

- 4. jameslindlibrary.org [jameslindlibrary.org]

- 5. Suspected unexpected and other adverse reactions to antiretroviral drugs used as post-exposure prophylaxis of HIV infection – five-year experience from clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arsphenamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 11. An experimental model of early central nervous system syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental transmission of rabbit syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Arsenic Toxicity: Molecular Targets and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treponema pallidum - Wikipedia [en.wikipedia.org]

- 16. Treatment of Syphilis A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Antibiotic - Wikipedia [en.wikipedia.org]

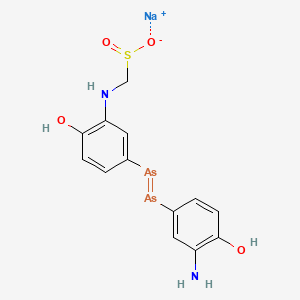

Neoarsphenamine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoarsphenamine, historically marketed as Neosalvarsan, represents a pivotal molecule in the advent of modern chemotherapy. Introduced in 1912 as a successor to the more toxic Arsphenamine (Salvarsan), it became a frontline treatment for syphilis until the widespread availability of penicillin in the 1940s.[1][2] This synthetic organoarsenic compound offered improved solubility and a better safety profile compared to its predecessor, marking a significant advancement in the systematic development of therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.

Chemical Structure and Properties

This compound is a complex organoarsenic compound with the molecular formula C13H13As2N2NaO4S.[1][3] Its structure is characterized by two arsenobenzene (B13736338) rings linked by an arsenic-arsenic single bond, a modification from the initially proposed double bond.[2] One of the amino groups is substituted with a sodium formaldehyde (B43269) sulfoxylate (B1233899) moiety, which confers greater water solubility compared to Arsphenamine.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H13As2N2NaO4S | [1][3] |

| Molecular Weight | 466.15 g/mol | [1][3] |

| CAS Number | 457-60-3 | [1] |

| Appearance | Yellow, odorless powder | [3] |

| Solubility | Very soluble in water; soluble in glycerol; slightly soluble in alcohol; practically insoluble in ether and chloroform. | [3] |

| Stability | Oxidizes in air, leading to increased toxicity. Should be stored in sealed, air-evacuated ampules. | [3] |

Quantitative Toxicity and Efficacy Data

| Parameter | Species | Value | Reference |

| Highest Tolerated Dose (Intravenous) | Rat | 2.4 times higher than Arsphenamine | [4] |

| LD50 (Intravenous) | Rat | Approximately 100-200 mg/kg (estimated from historical data) | |

| Efficacy in Rabbit Syphilis Model | Rabbit | Effective at clearing Treponema pallidum |

Synthesis of this compound

This compound is synthesized through the condensation of Arsphenamine with sodium formaldehyde sulfoxylate.[1] The following diagram illustrates the synthetic workflow.

Mechanism of Action

This compound is a prodrug that is metabolized in vivo to its active, trivalent arsenic form.[1] The antimicrobial activity of this compound is attributed to the ability of its trivalent arsenic moiety to bind with high affinity to sulfhydryl (-SH) groups present in essential bacterial enzymes.[1] This binding disrupts the function of these enzymes, leading to the inhibition of critical metabolic pathways and ultimately, bacterial cell death.

Key molecular targets for arsenicals in bacteria are enzymes rich in cysteine residues, particularly those involved in cellular respiration and redox balance. Two such enzymes are pyruvate (B1213749) dehydrogenase and glutathione (B108866) reductase.

Inhibition of Pyruvate Dehydrogenase and Glutathione Reductase

The following diagram illustrates the proposed mechanism of action of this compound's active metabolite on these two key enzymes.

Experimental Protocols

Synthesis of this compound (Adapted from historical accounts)

Materials:

-

Arsphenamine dihydrochloride (B599025)

-

Sodium formaldehyde sulfoxylate

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Distilled, deoxygenated water

-

Ether

-

Nitrogen gas

Procedure:

-

Dissolve a calculated amount of Arsphenamine dihydrochloride in deoxygenated water under a nitrogen atmosphere.

-

Carefully neutralize the solution with a sodium hydroxide solution to precipitate the Arsphenamine base.

-

Filter the Arsphenamine base precipitate and wash it with deoxygenated water.

-

Prepare a solution of sodium formaldehyde sulfoxylate in deoxygenated water.

-

Add the Arsphenamine base to the sodium formaldehyde sulfoxylate solution with constant stirring under a nitrogen atmosphere.

-

Allow the reaction to proceed at a controlled temperature (e.g., 50-60°C) for a specified time.

-

After the reaction is complete, precipitate this compound by adding ethanol or a dilute acid solution.

-

Filter the this compound precipitate, wash it with ethanol and then ether, and dry it under a vacuum.

-

The final product should be a yellow powder, which should be stored in sealed ampules under nitrogen.

HPLC Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.8).

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized this compound in the mobile phase.

-

Set the HPLC flow rate to 1.0 mL/min and the detector wavelength to an appropriate value based on the UV-Vis spectrum of this compound (e.g., 254 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the synthesized this compound and to quantify any impurities.

In Vivo Rabbit Syphilis Model

Animals:

-

Male New Zealand White rabbits.

Procedure:

-

Infect the rabbits intradermally with a suspension of Treponema pallidum.

-

Monitor the rabbits for the development of syphilitic lesions (chancres).

-

Once lesions are established, administer this compound intravenously at various dosages.

-

Monitor the healing of the lesions and collect blood samples to measure the serological response (e.g., VDRL or RPR titers).

-

At the end of the study, euthanize the rabbits and examine tissues for the presence of treponemes using dark-field microscopy or other appropriate methods.

In Vitro Trypanocidal Activity Assay (Resazurin-based)

Materials:

-

Trypanosoma brucei bloodstream forms

-

Complete HMI-9 medium

-

Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)

-

96-well microplates

Procedure:

-

Culture Trypanosoma brucei in HMI-9 medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well plate, add a suspension of trypanosomes to each well.

-

Add the different concentrations of this compound to the wells. Include wells with no drug (negative control) and a known trypanocidal drug (positive control).

-

Incubate the plate at 37°C in a 5% CO2 atmosphere for 48-72 hours.

-

Add resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (excitation ~560 nm, emission ~590 nm) using a microplate reader. The fluorescence intensity is proportional to the number of viable parasites.

-

Calculate the EC50 value of this compound.[5]

Pyruvate Dehydrogenase (PDH) Activity Assay

Principle: This assay measures the activity of PDH by quantifying the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA. The increase in NADH is measured spectrophotometrically at 340 nm.

Procedure (adapted from a commercial kit):

-

Prepare a reaction mixture containing buffer, pyruvate, NAD+, coenzyme A, and thiamine (B1217682) pyrophosphate.

-

Add the enzyme source (e.g., bacterial cell lysate) to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with this compound before adding the substrates.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the PDH activity and the percentage of inhibition by this compound.

Glutathione Reductase (GR) Activity Assay

Principle: This assay measures the activity of GR by monitoring the NADPH-dependent reduction of oxidized glutathione (GSSG) to reduced glutathione (GSH). The decrease in NADPH is measured spectrophotometrically at 340 nm.

Procedure (adapted from a commercial kit):

-

Prepare a reaction mixture containing buffer, GSSG, and NADPH.[6]

-

Add the enzyme source (e.g., bacterial cell lysate) to the reaction mixture.[6]

-

To test for inhibition, pre-incubate the enzyme with this compound before adding NADPH.[6]

-

Monitor the decrease in absorbance at 340 nm over time.[6]

-

Calculate the GR activity and the percentage of inhibition by this compound.[6]

Conclusion

This compound remains a molecule of significant historical and scientific importance. Its development paved the way for modern drug discovery paradigms, and its mechanism of action continues to be a subject of study. This technical guide provides a consolidated resource for researchers interested in the chemical and biological aspects of this pioneering antimicrobial agent. The provided experimental protocols, adapted from established methodologies, offer a starting point for further investigation into the properties and potential applications of this compound and related organoarsenical compounds.

References

- 1. This compound Research Chemical|For Research [benchchem.com]

- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Experimental transmission of rabbit syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

The Disruption of Spirochetal Machinery: An In-depth Technical Guide to the Mechanism of Action of Neoarsphenamine Against Treponema pallidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of neoarsphenamine, an organoarsenical compound historically significant in the treatment of syphilis. While superseded by modern antibiotics, the study of this compound's interaction with Treponema pallidum offers valuable insights into antimicrobial drug action and spirochetal physiology. This document synthesizes historical data with current biochemical understanding to elucidate the drug's core mechanisms, focusing on its role as a prodrug, its interaction with essential bacterial enzymes through sulfhydryl group binding, and the subsequent induction of oxidative stress. Detailed experimental protocols for assessing anti-treponemal activity are also provided, alongside visualizations of the proposed molecular pathways and experimental workflows.

Introduction

This compound, a synthetic organoarsenical compound developed in 1912, was a cornerstone in the treatment of syphilis before the advent of penicillin.[1] As a derivative of arsphenamine (B1667614) (Salvarsan), it offered improved solubility and ease of administration.[1] Understanding its mechanism of action against the causative agent of syphilis, the spirochete Treponema pallidum, is crucial for historical context and for the broader comprehension of antimicrobial strategies targeting fastidious bacteria.[1] This guide delves into the molecular underpinnings of this compound's efficacy, providing a technical resource for researchers in microbiology and drug development.

Core Mechanism of Action: A Multi-pronged Assault

This compound functions as a prodrug, undergoing in vivo metabolization to its active, trivalent arsenical form, primarily arsenoxide.[1] This active metabolite is the primary agent of its anti-treponemal activity, which is believed to be multifaceted. The central hypothesis is that the trivalent arsenic species exerts its bactericidal effects through two primary mechanisms: extensive enzyme inhibition via sulfhydryl group binding and the induction of debilitating oxidative stress.

Enzyme Inhibition via Sulfhydryl Group Binding

The trivalent arsenic in the activated this compound has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[2] This interaction leads to the formation of stable covalent bonds, disrupting the structure and function of numerous essential enzymes.[2] Given that T. pallidum has a minimal genome and lacks a tricarboxylic acid cycle and oxidative phosphorylation, it is heavily reliant on glycolysis for energy production.[3] Key enzymes in this and other vital metabolic pathways that are rich in sulfhydryl groups are likely primary targets.

While direct experimental evidence for specific enzyme targets in T. pallidum is scarce due to the bacterium's fastidious nature, the likely candidates include:

-

Pyruvate (B1213749) Dehydrogenase Complex: This multi-enzyme complex is crucial for the conversion of pyruvate to acetyl-CoA. Its components are known to be rich in sulfhydryl groups and are established targets for arsenicals in other organisms. Inhibition of this complex would severely disrupt the bacterium's central metabolism.

-

Other Glycolytic Enzymes: Enzymes such as glyceraldehyde-3-phosphate dehydrogenase contain critical cysteine residues in their active sites and are susceptible to inhibition by sulfhydryl-binding agents.

-

Thioredoxin Reductase: This enzyme is vital for maintaining the reduced state of intracellular proteins and protecting against oxidative stress. Its inhibition would further sensitize the bacterium to reactive oxygen species.

The binding of the active form of this compound to these sulfhydryl groups is a critical step in its mechanism of action.

Induction of Oxidative Stress

The interaction of trivalent arsenicals with cellular components, including the inhibition of antioxidant enzymes like thioredoxin reductase, can lead to an increase in reactive oxygen species (ROS). This creates a state of oxidative stress within the bacterium. While T. pallidum is a microaerophilic organism, it still possesses mechanisms to cope with low levels of oxygen and ROS. The overwhelming of these defenses by this compound-induced oxidative stress can lead to damage of DNA, lipids, and proteins, ultimately contributing to bacterial cell death.

Quantitative Data

Quantitative data on the in vitro activity of this compound against T. pallidum is limited, with most studies dating back to the early 20th century. The available historical data indicates a significant spirocheticidal effect.

| Compound | Spirocheticidal Power (in vitro) | Reference |

| This compound | 1:2,500 | [4] |

| Salvarsan (Arsphenamine) | 1:7,500 | [4] |

| Phenol | 1:2,500 | [4] |

Note: The "spirocheticidal power" reported in this historical study is a qualitative measure of the dilution at which the compound could kill spirochetes. It is not equivalent to a modern Minimum Inhibitory Concentration (MIC) value.

Experimental Protocols

Hypothetical Protocol for In Vitro Susceptibility Testing of this compound against T. pallidum

This protocol is adapted from modern in vitro culture and susceptibility testing methods for T. pallidum.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against T. pallidum subspecies pallidum.

Materials:

-

T. pallidum subspecies pallidum (e.g., Nichols strain)

-

Rabbit epithelial cells (Sf1Ep)

-

T. pallidum culture medium (TpCM-2)

-

This compound (analytical grade)

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Microaerophilic incubation chamber (34°C, 1.5% CO₂, 3% O₂)

-

Dark-field microscope

-

Quantitative PCR (qPCR) reagents and equipment for targeting a T. pallidum-specific gene (e.g., tp0574)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) and sterilize by filtration.

-

Preparation of Inoculum: Co-culture T. pallidum with Sf1Ep cells in TpCM-2 medium. Harvest motile treponemes and adjust the concentration to a final inoculum of approximately 2 x 10^6 treponemes/mL.

-

Serial Dilution: Perform serial twofold dilutions of the this compound stock solution in TpCM-2 medium in a 96-well plate to achieve a range of desired final concentrations.

-

Inoculation: Add the prepared T. pallidum inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate in a microaerophilic chamber at 34°C for 7 days.

-

MIC Determination:

-

Dark-field Microscopy: After incubation, assess treponemal motility in each well using a dark-field microscope. The MIC is defined as the lowest concentration of this compound at which a significant reduction in motility is observed compared to the growth control.

-

Quantitative PCR (qPCR): To quantify treponemal growth, extract DNA from each well and perform qPCR targeting a T. pallidum-specific gene. The MIC is the lowest drug concentration at which the qPCR signal is not significantly higher than the initial inoculum control.

-

Conclusion

This compound, though no longer in clinical use for syphilis, represents a landmark in the history of chemotherapy. Its mechanism of action against Treponema pallidum is a classic example of a prodrug strategy that targets fundamental bacterial processes. The active trivalent arsenical metabolite disrupts essential sulfhydryl-containing enzymes, leading to metabolic collapse, and induces a state of overwhelming oxidative stress. While a lack of modern quantitative data and specific molecular targets in T. pallidum persists, the foundational principles of its action are well-supported by our understanding of arsenic toxicology and bacterial physiology. The hypothetical experimental protocols provided herein offer a framework for any future investigations into the activity of such compounds against fastidious pathogens. Further research, should it be undertaken, could provide even more precise insights into the vulnerabilities of spirochetal metabolism.

References

- 1. This compound Research Chemical|For Research [benchchem.com]

- 2. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treponema pallidum - Wikipedia [en.wikipedia.org]

- 4. THE RESISTANCE OF SPIROCHETES TO THE ACTION OF HEXAMETHYLENETETRAMINE DERIVATIVES AND MERCURIAL AND ARSENIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Neoarsphenamine from Arsphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of Neoarsphenamine, a historically significant organoarsenic compound, from its precursor, Arsphenamine. Developed in the early 20th century by Paul Ehrlich and his team, this compound (also known as Neosalvarsan or "914") was engineered to be a more water-soluble and less toxic alternative to Arsphenamine (Salvarsan, "606") for the treatment of syphilis. This document outlines the core chemical transformation, provides a detailed experimental protocol based on historical accounts and patents, presents available quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

The development of Arsphenamine and subsequently this compound marked a pivotal moment in the history of medicine, heralding the era of chemotherapy—the use of specific chemical agents to target and destroy pathogenic organisms within a host.[1][2] Arsphenamine, while effective against the syphilis-causing spirochete Treponema pallidum, presented significant challenges in its administration due to its poor solubility and high toxicity.[3][4] To address these limitations, Ehrlich's laboratory developed this compound, which became available in 1912.[4]

The key chemical modification in the synthesis of this compound is the condensation of Arsphenamine with sodium formaldehyde (B43269) sulphoxylate.[5] This reaction introduces a sodium formaldehyde sulphoxylate group onto one of the amino groups of the Arsphenamine molecule, significantly enhancing its aqueous solubility and simplifying its clinical application.[2] It is important to note that extensive research, including work by Jurist and Christiansen, has shown that commercial this compound is not a single, pure compound but rather a complex mixture. This mixture can contain mono-substituted and di-substituted derivatives of Arsphenamine, as well as unreacted Arsphenamine base and free sodium formaldehyde sulfoxylate.[6]

Synthesis Pathway

The fundamental reaction for the synthesis of this compound from Arsphenamine is a condensation reaction. The amino groups of the Arsphenamine base act as nucleophiles, attacking the formaldehyde derivative, sodium formaldehyde sulphoxylate. This results in the formation of a new carbon-nitrogen bond and the introduction of the solubilizing side chain.

Reaction:

Arsphenamine + Sodium Formaldehyde Sulphoxylate → this compound

Quantitative Data

The available historical literature on the synthesis of this compound often lacks the detailed quantitative data typical of modern chemical publications. However, analytical studies by Jurist and Christiansen provide valuable insights into the composition of various this compound preparations. The following table summarizes their findings, illustrating the variable composition of the final product.

| Parameter | Reported Range (%) | Theoretical Value (%) |

| Arsenic Content | 18 - 20 | ~32.2 |

| Free Sulfoxylate | 0 - 25.00 | 0 |

| Non-sulfoxylate Sulfur | 0.19 - 1.27 | 0 |

| Nuclear Sulfur | 0 - 1.05 | 0 |

Data sourced from Jurist and Christiansen (1928).[6] The theoretical arsenic content is based on the proposed molecular formula for the anhydrous mono-substituted product.[7]

Experimental Protocol

The following protocol is a composite procedure derived from the general descriptions found in the scientific literature and, most notably, from the process outlined in Philip A. Kober's 1925 patent for the manufacture of this compound.[7] This protocol is intended for informational and historical purposes and should be adapted and optimized with modern safety and analytical techniques in a laboratory setting.

Materials:

-

Arsphenamine base (3,3'-diamino-4,4'-dihydroxyarsenobenzene)

-

Sodium Formaldehyde Sulphoxylate

-

Sodium Hydroxide (B78521) solution (concentration to be optimized)

-

Hydrochloric Acid (5 N)

-

Distilled Water

-

Congo Red indicator paper

-

Filtration apparatus

-

Reaction vessel with stirring capability

-

Vacuum evaporation apparatus

Procedure:

-

Preparation of Arsphenamine Solution: An alkaline solution of Arsphenamine base is prepared by dissolving it in a sodium hydroxide solution. The exact concentration and volume of the sodium hydroxide solution should be sufficient to fully dissolve the Arsphenamine base.

-

Reaction with Sodium Formaldehyde Sulphoxylate: To the alkaline solution of Arsphenamine, a solution of sodium formaldehyde sulphoxylate is added with continuous stirring.

-

Reaction Time: The reaction mixture is stirred for a period of approximately 30 to 60 minutes.[7] The temperature for this reaction is not specified in the historical documents but would likely be controlled at or near room temperature to minimize decomposition.

-

Precipitation of this compound: The this compound derivative is precipitated from the reaction mixture by the addition of 5 N hydrochloric acid. The acid is added until the solution turns Congo red indicator paper from red to blue, indicating an acidic pH.[7] This protonates the phenolic hydroxyl groups and the unreacted amino groups, reducing the solubility of the product.

-

Isolation and Washing: The resulting precipitate, which is the free acid form of the formaldehyde-sulfoxylate derivative, is collected by filtration. The collected solid is then washed thoroughly with distilled water to remove unreacted starting materials and inorganic salts.[7]

-

Conversion to Sodium Salt and Drying: For pharmaceutical use, the isolated acid form would be converted back to its sodium salt. The Kober patent describes a process of mixing the precipitate with a strong sodium carbonate solution, avoiding an excess of free alkali. The resulting solution is then evaporated to dryness under a vacuum of approximately 2 to 10 mm of mercury.[7] This yields the final this compound product as a powder.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from Arsphenamine as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound from Arsphenamine.

Conclusion

The synthesis of this compound from Arsphenamine represents a significant advancement in early 20th-century medicinal chemistry. While the core reaction is a straightforward condensation, the nature of the final product as a complex mixture highlights the challenges faced by chemists of that era. The provided protocol, based on historical documentation, offers a foundational understanding of the manufacturing process. For modern research and development, this synthesis would necessitate rigorous analytical characterization to fully understand the composition of the resulting product and to optimize the reaction conditions for yield and purity. This guide serves as a valuable resource for professionals in drug development and chemical research, providing both historical context and a practical starting point for further investigation into this important class of compounds.

References

- 1. This compound Research Chemical|For Research [benchchem.com]

- 2. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 3. Striving to produce medicines domestically, Salvarsan was made in Japan by young researchers - Our Stories - Daiichi Sankyo [daiichisankyo.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) The Manufacture of Salvarsan Products in England and [research.amanote.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. US1564859A - Manufacture of neo-arsphenamine - Google Patents [patents.google.com]

Pharmacological profile of organoarsenic compounds

An In-Depth Technical Guide to the Pharmacological Profile of Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of organoarsenic compounds, detailing their mechanisms of action, pharmacokinetic properties, therapeutic applications, and associated toxicities. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Organoarsenic compounds, which feature a chemical bond between arsenic and carbon, have a long and complex history in medicine.[1] Initially developed in the early 20th century, with Paul Ehrlich's discovery of Salvarsan for treating syphilis, these compounds marked the dawn of modern chemotherapy.[1][2] While many early applications have been discontinued (B1498344) due to toxicity concerns, there is a renewed interest in organoarsenicals for treating cancers and parasitic diseases.[2][3] Their therapeutic effects are primarily driven by their ability to interact with cellular processes, particularly those involving redox balance and energy metabolism.[3][4] Unlike inorganic arsenic, the toxicity and activity of organoarsenic compounds are highly dependent on their specific chemical structure, with some being potent therapeutic agents and others, like arsenobetaine (B179536) found in seafood, being essentially non-toxic.[1][5]

This guide synthesizes current knowledge on prominent organoarsenic drugs, presents quantitative data for comparative analysis, outlines key experimental protocols for their evaluation, and visualizes the critical molecular pathways they modulate.

Mechanisms of Action

The primary mechanism of action for most biologically active arsenicals, including organoarsenicals, involves their high affinity for sulfhydryl (-SH) groups in proteins.[6] Trivalent arsenicals [As(III)] are particularly reactive and can form stable covalent bonds with vicinal thiols, disrupting the structure and function of critical enzymes and regulatory proteins.[3][4][6] This interaction underpins their diverse pharmacological effects, from anticancer to antiparasitic activity.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A central mechanism for arsenic-containing compounds is the disruption of mitochondrial function and the induction of oxidative stress.[3][4] By binding to vicinal thiol groups on key mitochondrial proteins—such as thioredoxin reductase, peroxiredoxin, and components of the ATP synthase—organoarsenicals disrupt the cell's normal redox balance.[3][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), which triggers downstream apoptotic signaling pathways.[3][7]

The following diagram illustrates the general pathway of arsenic-induced apoptosis via mitochondrial disruption.

Specific Mechanisms in Different Therapeutic Areas

Anticancer Activity: In cancer therapy, the pro-apoptotic effects of arsenicals are paramount. Beyond inducing ROS, these compounds modulate key oncogenic signaling pathways.[7] For instance, arsenic trioxide (ATO), a well-studied inorganic arsenical, is known to induce the degradation of the PML-RARα fusion protein in acute promyelocytic leukemia (APL).[8] It also impacts other pathways crucial for cancer cell survival and proliferation, including:

-

Notch Signaling: ATO can down-regulate the Notch-1 pathway, leading to decreased expression of anti-apoptotic proteins like Bcl-2 and inhibition of cell growth.[9]

-

Hedgehog/GLI Signaling: ATO has been shown to inhibit the Hedgehog pathway by directly binding to and blocking the transcriptional activity of the GLI1 protein.[10][11]

-

PI3K/Akt/mTOR Signaling: Arsenic compounds can manipulate this central growth-regulating pathway, sometimes promoting apoptosis in cancer cells while having different effects in normal cells.[12]

Antiparasitic Activity (Melarsoprol): Melarsoprol is a prodrug used to treat late-stage African trypanosomiasis (sleeping sickness).[13] Its activity depends on its metabolic conversion to melarsen (B1215594) oxide.[13] The primary target in the trypanosome parasite is trypanothione (B104310) reductase , an enzyme unique to these parasites and essential for their redox balance.[14][15]

-

Melarsoprol is metabolized to melarsen oxide.

-

Melarsen oxide forms a stable adduct with trypanothione, the parasite's primary thiol-containing antioxidant.

-

This adduct, known as Mel T, competitively inhibits trypanothione reductase.[13]

-

Inhibition of this enzyme leads to a buildup of oxidative stress and disrupts the parasite's energy metabolism, partly by inhibiting pyruvate (B1213749) kinase, which is crucial for glycolysis in the parasite.[14][16][17]

The diagram below outlines this parasite-specific mechanism.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of arsenic compounds are highly dependent on their chemical form and oxidation state.[18] Generally, soluble arsenic compounds are well-absorbed through the gastrointestinal and respiratory tracts.[19]

Metabolism: A primary metabolic pathway for inorganic arsenic in mammals is hepatic methylation, which converts it into mono- and di-methylated species (MMA and DMA) that are more readily excreted in the urine.[19][20] This process is considered a form of detoxification.[20] Organoarsenic compounds are often less extensively metabolized than their inorganic counterparts and are eliminated more rapidly.[18]

Pharmacokinetic Parameters: Quantitative pharmacokinetic data for organoarsenicals are limited but essential for understanding their therapeutic window.

| Compound | Use | Half-life (t½) | Key Pharmacokinetic Properties | Reference |

| Melarsoprol | Antiparasitic | < 1 hour (parent drug) | Prodrug with active metabolite (melarsen oxide, t½ ≈ 3.9h). The overall biological half-life is ~35 hours, indicating retention of active metabolites. Crosses the blood-brain barrier. | [13] |

| Roxarsone | Veterinary | 0.4 - 1 day (in chickens) | Used as a poultry feed additive. Partially metabolizes to inorganic arsenic. Levels decline rapidly after withdrawal. | [21][22] |

| Arsenic Trioxide (ATO) | Anticancer | Rapid initial decrease (low level within 4-6h) | Inorganic, but provides a reference. Metabolized via methylation to MMA and DMA. | [23] |

Therapeutic Applications and Efficacy

Organoarsenicals have been developed for specific, often life-threatening, diseases where their benefits outweigh their inherent risks.

Anticancer Therapy

While ATO is the most successful arsenical in modern oncology for APL, research into novel organoarsenic compounds aims to target solid tumors with greater efficacy and lower toxicity.[3][7][24][25] Some synthetic polyorganoarsenicals have shown significantly higher cytotoxicity against various cancer cell lines (colon, melanoma, ovarian, prostate, breast) compared to ATO in vitro.[24]

Antiparasitic Therapy

-

African Trypanosomiasis: Melarsoprol is a critical drug for the late, neurological stage of the disease, as it is one of the few treatments that can cross the blood-brain barrier to eliminate parasites from the central nervous system.[15][16]

-

Malaria: Recent studies have explored novel organoarsenic compounds for activity against Plasmodium falciparum. Several compounds showed potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, as well as against the sexual stages of the parasite responsible for transmission.[26][27]

| Compound ID | Target Organism | Strain | IC₅₀ (µM) | Key Finding | Reference |

| As-8 | P. falciparum | 3D7 (CQ-sensitive) | 1.52 | Potent antimalarial activity. | [26] |

| As-8 | P. falciparum | Dd2 (CQ-resistant) | 0.35 | Highly effective against resistant strain and also showed the best gametocytocidal activity. | [26] |

| As-2, 4, 6, 7 | P. falciparum | 3D7 (CQ-sensitive) | 1.52 - 8.64 | Showed antiplasmodial activity. | [26] |

Toxicology Profile

The toxicity of arsenic is its most well-known characteristic and is the primary factor limiting its therapeutic use.[28] Toxicity is highly species-dependent:

-

Inorganic Arsenic (As(III), As(V)): Generally the most toxic forms.[5]

-

Metabolites (MMA, DMA): Considered less toxic than inorganic arsenic, as they are intermediates in the excretion pathway.[5]

-

Complex Organoarsenicals (e.g., Arsenobetaine): Found in seafood, these are often considered non-toxic and are rapidly excreted unchanged.[5][19]

The primary toxicity of therapeutic arsenicals results from the same mechanism as their efficacy: interaction with sulfhydryl groups on essential proteins.[6] This lack of specificity can lead to significant side effects.

| Compound | Common Adverse Effects | Severe/Black Box Warnings | Reference |

| Melarsoprol | Peripheral neuropathy, hypertension, gastrointestinal symptoms, kidney and liver problems. | Reactive encephalopathy , which is fatal in 1-5% of treated patients. Contraindicated in patients with G6PD deficiency due to risk of hemolysis. | [13][16][17] |

| Arsenic Trioxide (ATO) | Fatigue, nausea, QTc interval prolongation, liver toxicity, skin reactions. | APL differentiation syndrome, cardiac conduction abnormalities, electrolyte imbalances. | [8] |

| Phenylarsine Oxide | High in vivo toxicity, non-selective cytotoxicity against normal cells. | Precluded from clinical use due to its toxicity profile. | [3] |

Key Experimental Protocols

The evaluation of organoarsenic compounds requires a range of in vitro and in vivo assays to determine efficacy and toxicity.

In Vitro Antiparasitic Efficacy Screening Workflow

A typical workflow for screening novel compounds against malaria parasites is outlined below. This multi-step process evaluates activity against asexual and sexual stages and assesses toxicity.

Methodology: Malstat Assay for P. falciparum Viability

Principle: This assay measures the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH), an enzyme produced by viable malaria parasites. Its activity is used as a proxy for parasite viability.[27]

Protocol:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) are maintained in human erythrocytes at a defined parasitemia and hematocrit.

-

Compound Preparation: Test compounds are serially diluted in culture medium to achieve a range of final concentrations (e.g., 2.6 nM to 200 µM).

-

Treatment: 100 µL of parasite culture is added to a 96-well plate. 100 µL of the diluted compound is added to each well. Positive (e.g., Chloroquine) and negative (e.g., DMSO vehicle) controls are included.

-

Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

Lysis and Reaction:

-

Plates are freeze-thawed to lyse the erythrocytes and release pLDH.

-

A reaction mixture is prepared containing:

-

Malstat Reagent (Tris buffer, L-lactate, Triton X-100).

-

NBT/PES solution (Nitro blue tetrazolium / Phenazine ethosulfate).

-

-

20 µL of lysate is transferred to a new plate, and 100 µL of the reaction mixture is added.

-

-

Measurement: The plate is incubated in the dark for 15-30 minutes. The formation of formazan (B1609692) from NBT reduction is measured spectrophotometrically at ~650 nm.

-

Data Analysis: Absorbance values are normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated using a non-linear regression dose-response curve.[27]

Methodology: Cell Proliferation and Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9][29]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the organoarsenic compound. A vehicle control is included.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured on a microplate reader, typically at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting viability against compound concentration.[9]

References

- 1. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]

- 2. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicity of arsenic species | EVISA's News [speciation.net]

- 6. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]

- 11. Arsenic shows promise as cancer treatment, study finds [med.stanford.edu]

- 12. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melarsoprol - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Melarsoprol? [synapse.patsnap.com]

- 15. What is Melarsoprol used for? [synapse.patsnap.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Melarsoprol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 19. brainkart.com [brainkart.com]

- 20. Arsenic biochemistry - Wikipedia [en.wikipedia.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]

- 24. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fighting cancer with a famous poison - Northwestern Now [news.northwestern.edu]

- 26. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Organoarsenic Compounds with In Vitro Activity against the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 29. Arsenic Trioxide Induces Apoptosis via Specific Signaling Pathways in HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research of Salvarsan and Neosalvarsan

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The dawn of the 20th century marked a revolutionary turning point in the history of medicine with the introduction of Salvarsan and its successor, Neosalvarsan. These organoarsenic compounds, developed through the pioneering work of Paul Ehrlich and his team, represented the first effective chemotherapeutic agents against the devastating spirochetal infection, syphilis. This technical guide provides a comprehensive overview of the foundational research that led to the development and clinical application of these "magic bullets," with a focus on their chemical synthesis, preclinical evaluation, and early clinical administration protocols.

Physicochemical Properties and Comparative Data

Salvarsan (arsphenamine), also known as "606," was the 606th compound synthesized and tested in Paul Ehrlich's quest for a targeted antimicrobial agent.[1] While groundbreaking, its practical use was hampered by its poor solubility and the instability of its solutions.[2][3] This led to the development of Neosalvarsan ("914"), a more soluble and less toxic derivative that was easier to prepare and administer.[2][3]

| Property | Salvarsan (Arsphenamine, "606") | Neosalvarsan (Neoarsphenamine, "914") |

| Chemical Formula | C₁₂H₁₂As₂N₂O₂·2HCl | C₁₃H₁₃As₂N₂NaO₄S |

| Appearance | Yellow, crystalline, hygroscopic powder[2] | Yellow powder |

| Solubility in Water | Sparingly soluble; requires addition of sodium hydroxide (B78521) to form a soluble disodium (B8443419) salt[4] | Readily soluble[2][3] |

| Stability of Solution | Highly unstable in air, requiring preparation immediately before use and minimal exposure to oxygen[2] | More stable than Salvarsan solutions, but still required fresh preparation[3] |

| Toxicity | More toxic[5] | Less toxic[2][3][5] |

Preclinical Evaluation: Animal Models and Efficacy

The primary animal model for testing the efficacy of these arsenicals was the rabbit, which could be reliably infected with Treponema pallidum, the causative agent of syphilis.[6][7] Ehrlich and his collaborator Sahachiro Hata conducted extensive experiments to determine the therapeutic and toxic doses of these compounds.

Key Preclinical Findings

The chemotherapeutic index, a measure of a drug's safety, was a critical concept in Ehrlich's research. It is the ratio of the maximum tolerated dose (dosis tolerata) to the minimum curative dose (dosis curativa).

| Compound | Animal Model | Maximum Tolerated Dose (Dosis Tolerata) | Minimum Curative Dose (Dosis Curativa) | Chemotherapeutic Index (Dosis Curativa / Dosis Tolerata) |

| Salvarsan | Rabbit | 0.1 g/kg | 0.01 - 0.015 g/kg | 1/10 - 1/7 |

Source: Data extrapolated from early 20th-century scientific publications.

Experimental Protocol: Rabbit Model of Syphilis

The following protocol is a generalized representation of the methods used by Ehrlich and Hata based on available historical accounts.

-

Inoculation: Healthy rabbits were inoculated with Treponema pallidum to induce syphilitic lesions.[6][7]

-

Observation: The development of the disease was monitored through daily microscopic examination of blood and tissue samples.[4]

-

Drug Preparation: Salvarsan or Neosalvarsan was prepared as an injectable solution immediately before administration.

-

Administration: The drug was administered to the infected rabbits, typically via intravenous or intramuscular injection.[4]

-

Evaluation of Efficacy: The effectiveness of the treatment was assessed by observing the disappearance of spirochetes from the lesions and the resolution of clinical signs of the disease.[6]

-

Toxicity Assessment: The toxic effects of the compounds were evaluated by observing the general health of the animals and through post-mortem examinations.

Synthesis of Salvarsan and Neosalvarsan

The chemical synthesis of these organoarsenic compounds was a complex and multi-step process. The following sections outline the general synthetic pathways.

Synthesis of Salvarsan (Arsphenamine)

The synthesis of Salvarsan, with a yield of just under 16%, was a challenging chemical process.[8]

Workflow for the Synthesis of Salvarsan

Synthesis of Neosalvarsan (this compound)

Neosalvarsan was synthesized from Salvarsan by reacting it with sodium formaldehyde (B43269) sulfoxylate. This modification resulted in a more soluble and less toxic compound.

Workflow for the Synthesis of Neosalvarsan

Early Clinical Administration Protocols

The administration of Salvarsan and Neosalvarsan required meticulous preparation and was not without risks. The procedures evolved as physicians gained more experience with the drugs.

Administration of Salvarsan

The administration of Salvarsan was a complex procedure due to its poor solubility and the instability of the resulting solution.

Protocol for Intravenous Administration of Salvarsan

-

Dissolution: The yellow, crystalline Salvarsan powder was dissolved in sterile, freshly distilled water.[2]

-

Neutralization: A precise amount of sodium hydroxide solution was added to the acidic Salvarsan solution to precipitate the insoluble base.[4]

-

Re-dissolution: Further addition of sodium hydroxide was required to dissolve the precipitate, forming the soluble disodium salt.[4]

-

Dilution: The final solution was diluted to a volume of several hundred milliliters with sterile saline.[2]

-

Administration: The solution was administered to the patient via a slow intravenous infusion, with great care taken to avoid exposure to air to prevent oxidation.[2]

Administration of Neosalvarsan

Neosalvarsan's improved solubility made its preparation and administration significantly simpler and safer.

Protocol for Intravenous Administration of Neosalvarsan

-

Dissolution: The Neosalvarsan powder was readily dissolved in a smaller volume of sterile water immediately before use.[3]

-

Administration: The resulting solution was administered intravenously.[3]

Conclusion

The development of Salvarsan and Neosalvarsan stands as a landmark achievement in the history of medicine, laying the foundation for modern chemotherapy. The meticulous and systematic approach of Paul Ehrlich and his team, from chemical synthesis and preclinical animal testing to careful clinical evaluation, established a new paradigm for drug discovery and development. While these pioneering arsenicals have long been superseded by safer and more effective antibiotics, the principles of targeted therapy and the importance of the therapeutic index, which were central to their development, remain fundamental concepts in pharmacology and drug development today.

References

- 1. Traditional and Modern Biomedical Prospecting: Part I—the History: Sustainable Exploitation of Biodiversity (Sponges and Invertebrates) in the Adriatic Sea in Rovinj (Croatia) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsphenamine - Wikipedia [en.wikipedia.org]

- 3. militaryhealth.bmj.com [militaryhealth.bmj.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. Neosalvarsan - Wikipedia [en.wikipedia.org]

- 6. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gla.ac.uk [gla.ac.uk]

- 8. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]

The evolution of arsenical drugs in medicine

An In-depth Technical Guide on the Evolution of Arsenical Drugs in Medicine

Abstract

Arsenic, a metalloid infamous for its toxicity, paradoxically holds a significant and enduring place in the history of medicine. This technical guide provides a comprehensive overview of the evolution of arsenical drugs, from their empirical use in ancient civilizations to the development of targeted chemotherapies and their modern applications. We explore the pivotal transition from inorganic arsenicals, such as Fowler's solution, to the first "magic bullet," Salvarsan, which revolutionized the treatment of syphilis. The guide delves into the development of other organoarsenicals for treating parasitic diseases, like melarsoprol (B1676173) for African trypanosomiasis. Finally, it examines the resurgence of inorganic arsenic in the form of arsenic trioxide (ATO) as a highly effective agent in the treatment of acute promyelocytic leukemia (APL). This paper details the mechanisms of action, summarizes key quantitative data, outlines historical experimental protocols, and provides visualizations of critical pathways and workflows to offer a thorough resource for researchers, scientists, and drug development professionals.

Early History and Inorganic Arsenicals

The medicinal use of arsenic compounds dates back over 2,400 years, with Hippocrates reportedly using the arsenic sulfides realgar and orpiment to treat ulcers.[1][2] However, the first systematic application in Western medicine began in the 18th century with the introduction of "Fowler's Solution."

Fowler's Solution (Potassium Arsenite)

In 1786, Thomas Fowler developed a 1% solution of potassium arsenite (KAsO₂), known as Fowler's solution, as a "tasteless ague drop" to treat malaria and syphilis.[3][4] Its use expanded throughout the 19th century for a wide range of ailments, including asthma, eczema, and psoriasis.[2][5] In 1865, it was noted for its use in treating leukemia, a role it maintained until the advent of radiation and modern chemotherapy.[3][6] The significant toxicity and carcinogenicity of inorganic arsenic, leading to side effects like liver cirrhosis and various cancers, ultimately caused its decline.[3]

| Drug Name | Chemical Formula | Primary Indication(s) | Period of Major Use | Noted Efficacy/Toxicity |

| Fowler's Solution | KAsO₂ | Leukemia, Syphilis, Malaria, Psoriasis | Late 18th - Mid 20th Century | Effective in reducing white blood cell counts in leukemia; Highly toxic and carcinogenic with long-term use.[3][6] |

| Arsenic Trioxide (ATO) | As₂O₃ | Acute Promyelocytic Leukemia (APL) | 1970s - Present | Induces complete remission in >85% of relapsed APL patients; Toxicity includes QTc prolongation.[7][8] |

The Dawn of Chemotherapy: Organic Arsenicals

The early 20th century marked a paradigm shift in medicine with Paul Ehrlich's concept of a "magic bullet" (Zauberkugel) — a compound that could selectively target a pathogen without harming the host.[9][10] This vision, born from his work with dyes that selectively stained tissues, led to the systematic development of organic arsenicals.[11]

Atoxyl and the Search for a Cure

The journey began with atoxyl, an organic arsenical used to treat sleeping sickness (trypanosomiasis).[11] While effective, its toxicity, particularly causing blindness, rendered it unsafe. Ehrlich's laboratory embarked on a mission to synthesize and screen hundreds of atoxyl derivatives to find a compound with a higher therapeutic index.[11][12]

Salvarsan (Arsphenamine): The "Magic Bullet" Realized

In 1909, Sahachiro Hata, a researcher in Ehrlich's lab, discovered that the 606th compound synthesized, arsphenamine, was highly effective against the spirochete Treponema pallidum, the causative agent of syphilis.[9][12] Marketed as Salvarsan in 1910, it became the first truly effective treatment for syphilis, dramatically improving upon the toxic and often ineffective mercury-based therapies of the time.[11][12] Despite its success, Salvarsan was unstable and difficult to administer.[12] This led to the development of a more soluble and less toxic derivative, Neosalvarsan (compound 914), in 1913.[9][13] The advent of penicillin in the 1940s eventually superseded these arsenicals for treating syphilis.[14]

| Drug Name | Compound Number | Primary Indication(s) | Year Introduced | Key Characteristics |

| Salvarsan (Arsphenamine) | 606 | Syphilis, African Trypanosomiasis | 1910 | First modern antimicrobial agent; Highly effective but unstable and difficult to administer.[12][15] |

| Neosalvarsan | 914 | Syphilis | 1913 | More soluble and less toxic derivative of Salvarsan.[9][13] |

Experimental Protocol: Ehrlich's Screening of Arsphenamine

While the precise, detailed protocols from 1909 are not fully documented in modern literature, the general workflow can be reconstructed based on historical accounts. It represents a foundational methodology for systematic drug discovery.

-

Synthesis of Derivatives : Alfred Bertheim, a chemist in Ehrlich's lab, synthesized hundreds of organic arsenical compounds, modifying the structure of atoxyl to reduce toxicity. Each compound was assigned a number.[12][16]

-

Animal Model of Infection : Rabbits were infected with Treponema pallidum to create a reliable animal model for syphilis. This was a critical step following the identification of the causative spirochete in 1905.[9]

-

In Vivo Efficacy Testing : The synthesized compounds, including compound 606, were administered to the infected rabbits. Sahachiro Hata systematically tested these compounds and observed their effects on the course of the disease.[9]

-

Observation and Assessment : Hata noted that a single dose of compound 606 could cure an infected rabbit without causing significant adverse effects, demonstrating a high therapeutic index compared to atoxyl and other derivatives.[5][9]

-

Clinical Evaluation : Following the successful animal trials, carefully controlled clinical studies were initiated in human patients in the spring of 1909 under the guidance of Ehrlich to determine dosage and safety.[13]

Arsenicals in the Treatment of Parasitic Diseases

Following the success of Salvarsan, research continued into arsenicals for treating other parasitic infections, particularly those affecting the developing world.

Melarsoprol for African Trypanosomiasis